2-ethoxy-N-(2-ethoxyphenyl)benzamide
Description
2-Ethoxy-N-(2-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy substituents at the 2-position of both the benzamide core and the aniline moiety. This compound belongs to a class of molecules investigated for their modulation of G protein-coupled receptors (GPCRs), particularly MrgX1 (Mas-related GPR), which is implicated in chronic pain pathways . Its synthesis involves modular approaches, such as coupling benzoyl chloride derivatives with substituted anilines, enabling systematic structural variations .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-11-7-5-9-13(15)17(19)18-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
HSESESHVXDNNKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on MrgX1 Activity
2-Ethoxy vs. Other Alkoxy/Methylthio Groups
- 2-Ethoxy Phenyl Group : Critical for MrgX1 activity. In ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), the 2-ethoxy group on the phenyl ring confers a 190 nM EC50 and 195% Emax, outperforming analogs with 2-methylthio or ester groups (e.g., compound 4i with Emax <50%) .
- Methylthio (SCH3) : Substitution at R2 reduces potency, likely due to steric hindrance or reduced hydrogen-bonding capacity .
- Ester Groups (CO2R) : Poorly tolerated, as seen in compounds 4a–4g , which showed negligible activity in MrgX1 assays .
Sulfonamide vs. Amide Modifications
- Cyclopropanesulfonamide (ML382) : Enhances potency (EC50 = 190 nM) compared to methylsulfonamide analogs. The cyclopropane ring likely improves metabolic stability and receptor interaction .
- Simple Methylsulfonamide : While active (EC50 ~300–500 nM), these analogs exhibit lower efficacy than ML382 .
Pharmacokinetic and Selectivity Profiles
Metabolic Stability
- ML382 : Exhibits high clearance in rat and human liver microsomes (CLhep >30 mL/min/kg), suggesting rapid oxidative metabolism. Its free fraction in plasma is low (1.7% in rats, 0.4% in humans), limiting oral bioavailability .
- Hydroxyphenyl Analogs : Compounds like 2-ethoxy-N-(3-hydroxyphenyl)benzamide (CAS 723757-73-1) may have improved solubility due to the hydroxyl group but face challenges in passive membrane permeability .
Selectivity
- ML382 : Selective for MrgX1 over MrgX2, 5-HT2B (63% inhibition at 10 µM), and 67 other off-target receptors .
- Thiazole- and Imidazole-Containing Analogs: Derivatives such as 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 14601-24-2) or imidazole-substituted variants (e.g., Y501-0737) may target alternative pathways but lack MrgX1 specificity .
Key Data Tables
Table 1: MrgX1 Activity of Selected Compounds
Table 2: Pharmacokinetic Properties
| Compound | CLhep (mL/min/kg) | Plasma Free Fraction (%) | logP |
|---|---|---|---|
| ML382 | >30 (Rat/Human) | 1.7 (Rat), 0.4 (Human) | 3.2 |
| 2-Ethoxy-N-(3-hydroxyphenyl) | N.D. | 5.1 (Predicted) | 2.8 |
| Thiazole Derivative (14601-24-2) | N.D. | N.D. | 1.4 |
Critical Analysis of Structural Trends
- Optimal Substituents : The 2-ethoxy group on both aromatic rings maximizes MrgX1 engagement, while bulkier groups (e.g., cyclopropane sulfonamide) enhance potency but may compromise metabolic stability .
- Hydrogen-Bonding Capacity : Hydroxyl or methoxy groups (e.g., 2-ethoxy-N-(4-ethoxyphenyl)benzamide, CAS 109369-18-8) improve solubility but reduce blood-brain barrier penetration .
- Species Selectivity : ML382’s inactivity at murine MrgprC11 highlights the need for species-specific optimization in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
